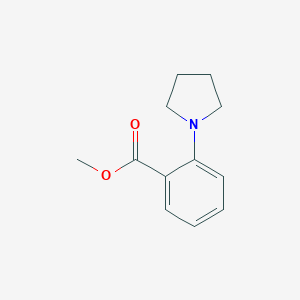

Methyl 2-(pyrrolidin-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOPIAUOCIUWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426137 | |

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124005-05-6 | |

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Methyl 2-(pyrrolidin-1-yl)benzoate in the Synthesis of Targeted Therapeutic Agents

A Technical Guide for Researchers in Drug Discovery and Development

Methyl 2-(pyrrolidin-1-yl)benzoate has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, combining a benzoate ester with a pyrrolidine moiety, provide a versatile scaffold for the construction of complex heterocyclic systems. This guide delves into the primary applications of this compound, focusing on its role in the development of potent and selective inhibitors for two significant cancer targets: Poly(ADP-ribose) polymerase (PARP) and the c-Met receptor tyrosine kinase.

Core Utility: A Versatile Chemical Building Block

This compound's principal value lies in its function as a precursor to more complex molecular architectures. The ester group can be readily converted into a hydrazide, which then serves as a nucleophilic component in cyclization reactions to form various heterocyclic rings. This reactivity is central to its application in medicinal chemistry.

A pivotal transformation is the conversion of this compound to 2-(pyrrolidin-1-yl)benzohydrazide. This intermediate is a cornerstone for the synthesis of targeted inhibitors.

Experimental Protocol: Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide

The following protocol details the synthesis of 2-(pyrrolidin-1-yl)benzohydrazide from this compound, a common procedure found in the synthesis of PARP and c-Met inhibitors.

Table 1: Reaction Parameters for the Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Hydrazine hydrate |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 16 hours |

| Product | 2-(pyrrolidin-1-yl)benzohydrazide |

| Yield | 98% |

Detailed Methodology:

To a solution of this compound (1.0 g, 4.9 mmol) in methanol (20 ml), hydrazine hydrate (1.2 ml, 24.5 mmol) is added. The resulting mixture is heated at reflux for 16 hours. After the reaction is complete, the solvent is removed under reduced pressure (in vacuo). The residue is then azeotroped with toluene to yield 2-(pyrrolidin-1-yl)benzohydrazide as a white solid (1.0 g, 98% yield).

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]

The 2-(pyrrolidin-1-yl)benzohydrazide intermediate is a key component in the synthesis of quinazolinone-based PARP inhibitors. The quinazolinone scaffold serves as a bioisostere to the phthalazinone core of established PARP inhibitors like Olaparib.[3][4]

Signaling Pathway of PARP in DNA Repair

Figure 1: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Quantitative Data: In Vitro PARP-1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various quinazolinone derivatives against the PARP-1 enzyme.

Table 2: IC50 Values of Quinazolinone-based PARP-1 Inhibitors

| Compound | IC50 (nM) | Reference |

| Olaparib (Reference) | 30.38 | [3] |

| Compound 12c | 27.89 | [3] |

| IN17 | 470 | [5] |

| A32 | 10930 | [5] |

| B1 | 63.81 | [5] |

Application in the Development of c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, motility, and invasion.[6][7] Aberrant activation of the c-Met signaling pathway is implicated in the development and metastasis of various cancers.[8] Small molecule inhibitors targeting the ATP binding site of c-Met are a promising therapeutic strategy.[9]

The 2-(pyrrolidin-1-yl)benzoate scaffold is utilized in the synthesis of pyrazinone-based c-Met inhibitors. These compounds have demonstrated potent and selective inhibition of the c-Met kinase.

Signaling Pathway of c-Met in Cancer

Figure 2: Overview of the c-Met signaling pathway and the inhibitory action of c-Met inhibitors.

Quantitative Data: In Vitro c-Met Kinase Inhibitory Activity

The following table presents the in vitro inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase.

Table 3: IC50 Values of Pyrazolo[3,4-b]pyridine-based c-Met Inhibitors

| Compound | IC50 (nM) | Reference |

| Cabozantinib (Reference) | 5.38 | [10] |

| Compound 5a | 4.27 | [10] |

| Compound 5b | 7.95 | [10] |

| Compound 4 (Pyridine-bioisostere of Cabozantinib) | 4.9 | [11] |

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its straightforward conversion to 2-(pyrrolidin-1-yl)benzohydrazide provides a key intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The successful application of this scaffold in the development of potent PARP and c-Met inhibitors highlights its importance for researchers and scientists in the field of drug discovery and development. The data and protocols presented in this guide underscore the utility of this compound in generating novel drug candidates for targeted cancer therapy.

References

- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound featuring a methyl benzoate core with a pyrrolidine ring at the ortho position. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. While specific biological activity and detailed signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will discuss the known biological relevance of the core structural motifs and outline potential areas for future investigation.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure consists of a benzene ring substituted with a methyl ester group and a pyrrolidine ring at the C2 position.

Structure:

An In-depth Technical Guide to CAS 124005-05-6: Methyl 2-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound identified by CAS number 124005-05-6, known as Methyl 2-(pyrrolidin-1-yl)benzoate. Despite a comprehensive search of scientific literature and patent databases, it is crucial to note that detailed public information regarding the biological activity, mechanism of action, and experimental protocols for this specific compound is exceedingly limited. This document provides a summary of its basic chemical properties and contextualizes its structural class within the broader landscape of related compounds with known pharmacological activities.

Chemical Identity and Properties

This compound is a substituted aromatic compound. A summary of its fundamental chemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124005-05-6 | Internal Database |

| Chemical Name | This compound | Internal Database |

| Synonyms | 2-(Pyrrolidin-1-yl)benzoic acid methyl ester | Internal Database |

| Molecular Formula | C₁₂H₁₅NO₂ | Internal Database |

| Molecular Weight | 205.25 g/mol | Internal Database |

| Canonical SMILES | COC(=O)C1=CC=CC=C1N2CCCC2 | Internal Database |

Synthesis and Chemical Reactivity

A generalized workflow for a potential synthesis approach is outlined below.

Caption: Potential Fischer Esterification Synthesis Workflow.

Biological and Pharmacological Information

A thorough search of scientific literature, including pharmacological and biological activity databases, did not yield any specific data for this compound. There is no publicly available information on its mechanism of action, involvement in signaling pathways, or any quantitative measures of biological activity such as IC₅₀ or EC₅₀ values.

However, the core structure, which features a pyrrolidine moiety attached to a benzoic acid derivative, is present in a variety of biologically active molecules. Compounds with similar structural motifs have been investigated for a range of activities, including but not limited to:

-

Monoamine Reuptake Inhibition: Certain pyrrolidine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters.

-

Anticonvulsant Activity: The pyrrolidinone ring, a related structure, is a key pharmacophore in several anticonvulsant drugs.

-

Enzyme Inhibition: Various substituted pyrrolidines have been explored as inhibitors for a range of enzymes.

The logical relationship for inferring potential areas of investigation for this compound based on its structural components is illustrated below.

Caption: Inferred Areas of Potential Biological Investigation.

Experimental Protocols

Due to the absence of published research specifically on this compound, no established experimental protocols for its biological or pharmacological evaluation are available. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized activities derived from its chemical structure.

A hypothetical experimental workflow for initial screening is proposed below. This workflow is intended as a general guide and would require significant optimization and validation.

Caption: Hypothetical Experimental Screening Workflow.

Conclusion

This compound (CAS 124005-05-6) is a chemical compound for which there is a significant lack of publicly available technical data regarding its biological effects. While its chemical structure suggests potential for pharmacological activity based on related compounds, this remains speculative without direct experimental evidence. This guide provides the foundational chemical information and a framework for potential future research directions. Any investigation into the properties and activities of this compound will require de novo experimental design and validation. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and related chemical entities.

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific data available for this compound, this guide also incorporates information on related structures to provide a broader context for its potential characteristics and reactivity.

Chemical Properties and Data

This compound, with the CAS number 124005-05-6, is an organic molecule incorporating a methyl benzoate scaffold substituted with a pyrrolidine ring at the ortho position. The presence of the tertiary amine and the ester functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124005-05-6 | ChemicalBook |

| Molecular Formula | C₁₂H₁₅NO₂ | ChemicalBook |

| Molecular Weight | 205.25 g/mol | ChemicalBook |

| Predicted Boiling Point | 324.2 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.128 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.33 ± 0.40 | ChemicalBook |

Synthesis and Experimental Protocols

Below is a generalized, hypothetical experimental protocol based on common organic synthesis methodologies for similar compounds.

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of methyl 2-halobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol and would require optimization of the specific halide, base, solvent, temperature, and reaction time.

Spectroscopic Data Analysis (Predicted and Analog-Based)

No experimentally obtained spectroscopic data for this compound has been identified in the literature. However, based on the analysis of related compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. - Methyl ester protons (3H) as a singlet around δ 3.8-3.9 ppm. - Pyrrolidine protons (8H) as multiplets in the range of δ 1.8-3.5 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-150 ppm. - Methyl ester carbon around δ 50-55 ppm. - Pyrrolidine carbons in the range of δ 25-55 ppm. |

| IR (Infrared) | - C=O stretch of the ester around 1720-1740 cm⁻¹. - C-N stretch around 1100-1300 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - Aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 205.11. |

Biological Activity and Potential Applications

The biological activity of this compound has not been explicitly reported. However, the pyrrolidine motif is a common feature in many biologically active compounds, including some that act on the central nervous system. For instance, various pyrrolidine derivatives have been investigated for their potential as monoamine uptake inhibitors.

Furthermore, substituted benzoate derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. The combination of these two pharmacophores in this compound suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents.

Potential Research Workflow for Biological Evaluation

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable, yet understudied, chemical entity. While specific experimental data is scarce, its structural features suggest it holds promise as a versatile building block in organic synthesis and as a scaffold for the development of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and biological properties, which could open new avenues in drug discovery and materials science. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing compound.

Methyl 2-(pyrrolidin-1-yl)benzoate: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-(pyrrolidin-1-yl)benzoate is a valuable synthetic building block in the fields of organic chemistry and medicinal chemistry. Its structure, which combines a benzoate moiety with a pyrrolidine ring, offers a unique scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of biologically active compounds and approved drugs, highlighting its significance in drug design.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key intermediate in the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 124005-05-6 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |

| Molecular Weight | 205.25 g/mol | [4] |

| Predicted Boiling Point | 324.2 ± 25.0 °C | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the cross-coupling of a methyl 2-halobenzoate (typically bromo- or chloro-) with pyrrolidine. Two of the most effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is highly favored for its functional group tolerance and broad substrate scope.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₂CO₃).

-

Reagent Addition: Add methyl 2-bromobenzoate, pyrrolidine, and an anhydrous solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a viable alternative.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Experimental Protocol:

A general procedure for the copper-catalyzed amination of 2-bromobenzoic acids can be adapted.[7]

-

Reaction Setup: In a round-bottom flask, combine methyl 2-bromobenzoate, pyrrolidine, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃).

-

Solvent and Conditions: Add a high-boiling polar solvent (e.g., DMF, NMP) and heat the mixture to a high temperature (typically 130-160 °C) under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound were not found in the searched literature, predicted and experimental data for the closely related methyl benzoate can be used for comparative purposes.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl group of the ester, and the methylene protons of the pyrrolidine ring. Based on the analysis of similar structures, the following approximate chemical shifts (in ppm, relative to TMS) can be anticipated:

-

Aromatic Protons: 7.0 - 8.0 ppm (multiplets)

-

Methyl Protons (-OCH₃): ~3.8 ppm (singlet)

-

Pyrrolidine Protons (α to N): ~3.3 ppm (triplet)

-

Pyrrolidine Protons (β to N): ~1.9 ppm (multiplet)

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:

-

Carbonyl Carbon (C=O): ~167 ppm

-

Aromatic Carbons: 115 - 150 ppm

-

Methyl Carbon (-OCH₃): ~52 ppm

-

Pyrrolidine Carbons (α to N): ~50 ppm

-

Pyrrolidine Carbons (β to N): ~26 ppm

Experimental ¹³C NMR data for methyl benzoate shows signals at approximately 167.1, 132.8, 130.1, 129.5, 128.3, and 51.9 ppm.[8]

Applications as a Synthetic Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrrolidine moiety is a key structural feature in many pharmaceuticals targeting a range of conditions, including neurological disorders.[9][10]

Potential Synthetic Transformations:

The ester functionality of this compound can be readily transformed into other functional groups, providing access to a variety of derivatives.

Caption: Potential synthetic transformations of the ester group.

Role in Drug Discovery:

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] By incorporating the this compound building block, medicinal chemists can synthesize libraries of compounds for screening against various therapeutic targets. For instance, derivatives of this compound could be explored for their potential as anti-inflammatory agents or for the treatment of central nervous system disorders.[9][11]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis can be achieved through modern cross-coupling methodologies, and its versatile structure allows for further chemical modifications to generate a diverse range of derivatives. The presence of the pyrrolidine ring makes it a particularly attractive building block for the design of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this compound is warranted and holds promise for the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER | 124005-05-6 [amp.chemicalbook.com]

- 4. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER CAS#: 124005-05-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Robust Buchwald–Hartwig amination enabled by ball-milling [ouci.dntb.gov.ua]

- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 9. Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride [myskinrecipes.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-(pyrrolidin-1-yl)benzoate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines known information with predicted spectroscopic values derived from analogous compounds. This approach offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The structure features a methyl ester of benzoic acid with a pyrrolidine ring substituted at the ortho position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | BenchChem[1] |

| Molecular Weight | 205.25 g/mol | BenchChem[1] |

| Purity | Typically ≥95% | BenchChem[1] |

Spectroscopic Data

The following sections detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the pyrrolidine ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~7.8 - 8.0 | d | 1H | Ar-H | The proton ortho to the ester group is expected to be deshielded. |

| ~7.3 - 7.5 | t | 1H | Ar-H | Aromatic proton meta to the ester group. |

| ~6.9 - 7.1 | t | 1H | Ar-H | Aromatic proton meta to the pyrrolidine group. |

| ~6.8 - 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the pyrrolidine group. |

| ~3.8 | s | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.2 - 3.4 | t | 4H | -NCH₂- (pyrrolidine) | Protons on carbons adjacent to the nitrogen atom. |

| ~1.9 - 2.1 | m | 4H | -CH₂- (pyrrolidine) | Protons on the other carbons of the pyrrolidine ring. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~168 | C=O (ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~150 | Ar-C (C-N) | Aromatic carbon attached to the nitrogen of the pyrrolidine ring. |

| ~132 | Ar-C | Aromatic carbon. |

| ~130 | Ar-C | Aromatic carbon. |

| ~122 | Ar-C | Aromatic carbon. |

| ~118 | Ar-C | Aromatic carbon. |

| ~115 | Ar-C (C-COOCH₃) | Aromatic carbon attached to the ester group. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~50 | -NCH₂- (pyrrolidine) | Carbons of the pyrrolidine ring adjacent to the nitrogen. |

| ~25 | -CH₂- (pyrrolidine) | Other carbons of the pyrrolidine ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comparison |

| ~2970 - 2850 | Medium | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the pyrrolidine and methyl groups.[2] |

| ~1720 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[3] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Typical absorptions for the benzene ring. |

| ~1250 | Strong | C-O stretch (ester) | Characteristic absorption for the C-O single bond of the ester.[3] |

| ~1150 | Medium | C-N stretch | Corresponding to the bond between the aromatic ring and the pyrrolidine nitrogen. |

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 205 | Molecular ion (M⁺) |

| 174 | Loss of -OCH₃ |

| 146 | Loss of -COOCH₃ |

| 70 | Pyrrolidinyl cation |

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

Methyl 2-bromobenzoate + Pyrrolidine --(Catalyst, Base, Solvent, Heat)--> this compound

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Copper(I) iodide (CuI) or a similar catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

-

To a round-bottom flask, add methyl 2-bromobenzoate, pyrrolidine (typically in excess), copper(I) iodide, and potassium carbonate.

-

Add DMF as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Signaling Pathways and Logical Relationships

The application of this compound in drug development would necessitate understanding its interaction with biological targets. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a modulator.

Caption: Hypothetical signaling pathway involving the target compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic characterization of this compound. The tabulated data, based on sound chemical principles and comparisons with analogous structures, serves as a valuable resource for researchers in the synthesis, identification, and application of this compound. The proposed experimental protocols offer a starting point for its laboratory preparation and characterization. Further experimental verification is encouraged to confirm and refine the spectroscopic data presented herein.

References

- 1. This compound | 124005-05-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Predicted Mechanism of Action for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate scaffold substituted with a pyrrolidine moiety. While direct pharmacological data for this specific molecule is not publicly available, its structural components are present in numerous biologically active compounds. This technical guide synthesizes information from structurally related molecules to predict the potential mechanisms of action for this compound. Based on the established pharmacology of analogous compounds, we hypothesize that this compound may exhibit activity at monoamine transporters, adrenoceptors, or other central nervous system (CNS) targets. This document outlines these predicted mechanisms, summarizes relevant quantitative data from analogous compounds, and proposes detailed experimental protocols to elucidate the pharmacological profile of this compound.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of pharmacological activities.[1] Similarly, benzoate derivatives are common structural motifs in pharmacologically active agents. The combination of these two moieties in this compound suggests the potential for biological activity. Due to the absence of direct studies on this compound, a predictive approach based on structure-activity relationships (SAR) of similar molecules is warranted. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound to inform future research and drug development efforts.

Predicted Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, several potential mechanisms of action for this compound can be predicted. The primary hypotheses center on interactions with central nervous system targets, given the prevalence of the pyrrolidine moiety in CNS-active drugs.

Monoamine Transporter Inhibition

A significant body of research on pyrovalerone analogs, which contain a 2-pyrrolidinyl-pentan-1-one backbone, demonstrates potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[2][3] These compounds share the pyrrolidine ring and an aromatic system, suggesting that this compound may also interact with these monoamine transporters. Inhibition of DAT and NET leads to increased synaptic concentrations of dopamine and norepinephrine, respectively, which is a mechanism of action for many antidepressant and stimulant medications.

Adrenoceptor Modulation

Derivatives of pyrrolidin-2-one have been shown to possess affinity for α1- and α2-adrenoceptors.[4] The structural similarity, specifically the presence of the pyrrolidine ring attached to an aromatic system, suggests that this compound could potentially act as a modulator of these receptors. Adrenoceptor antagonists are utilized in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Other Potential CNS Receptor Interactions

The pyrrolidine scaffold is found in compounds targeting a variety of other CNS receptors. For instance, certain pyrrolidine-containing compounds have been identified as histamine H3 receptor inverse agonists and κ-opioid receptor antagonists.[5][6] While the overall structures of these compounds are more complex than this compound, the possibility of interaction with these or other G-protein coupled receptors cannot be ruled out.

Quantitative Data for Structurally Related Compounds

No quantitative biological data for this compound has been identified in the public domain. The following tables summarize data for structurally analogous compounds to provide a predictive context for potential potency.

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

|---|---|---|---|---|

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 27 | 78 | >10,000 | [2] |

| 1-(p-tolyl)-2-(pyrrolidin-1-yl)hexan-1-one | 18 | 44 | >10,000 | [2] |

| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 14 | 130 | >10,000 | [2] |

Data represents the inhibitory concentration (IC50) required to block 50% of radioligand binding to the respective transporter.

Table 2: Adrenoceptor Affinity of Pyrrolidinone Derivatives

| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Reference |

|---|---|---|---|

| Compound 3k (pyridazinone derivative) | 1.9 | 520 | [4] |

Data represents the binding affinity (Ki) at the respective adrenoceptor subtype.

Proposed Experimental Protocols

To validate the predicted mechanisms of action, a tiered experimental approach is recommended.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS targets.

Methodology:

-

Primary Screening: The compound will be screened at a concentration of 10 µM against a broad panel of receptors and transporters, including but not limited to:

-

Monoamine transporters: DAT, NET, SERT

-

Adrenoceptors: α1A, α1B, α1D, α2A, α2B, α2C

-

Dopamine receptors: D1, D2, D3, D4, D5

-

Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

-

Histamine receptors: H1, H2, H3, H4

-

Opioid receptors: µ, δ, κ

-

-

Assay Principle: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptor or transporter. The ability of this compound to displace a specific high-affinity radioligand will be measured.

-

Data Analysis: Percentage inhibition of radioligand binding will be calculated. For targets showing significant inhibition (>50%), concentration-response curves will be generated to determine the inhibitory constant (Ki).

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at targets identified in the binding assays.

Methodology:

-

Monoamine Transporter Uptake Assay:

-

Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Procedure: Cells will be incubated with this compound at various concentrations prior to the addition of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Measurement: The amount of radiolabeled substrate taken up by the cells will be quantified by scintillation counting.

-

Data Analysis: IC50 values for the inhibition of substrate uptake will be determined.

-

-

GPCR Functional Assays (e.g., for Adrenoceptors):

-

Assay Principle: Depending on the G-protein coupling of the receptor, functional activity can be assessed by measuring second messenger levels (e.g., cAMP accumulation for Gs/Gi-coupled receptors or intracellular calcium mobilization for Gq-coupled receptors).

-

Procedure: Cells expressing the target receptor will be treated with varying concentrations of this compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).

-

Data Analysis: Concentration-response curves will be generated to determine EC50 (for agonists) or IC50/Kb (for antagonists).

-

Visualizations

Predicted Signaling Pathways

Caption: Predicted signaling pathways for this compound.

Proposed Experimental Workflow

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, the structural precedent set by related compounds allows for the formulation of several credible hypotheses. The most promising predicted mechanisms involve the inhibition of monoamine transporters, particularly DAT and NET, and potential modulation of adrenoceptors. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. The elucidation of the pharmacological profile of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 2-(pyrrolidin-1-yl)benzoate, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| CAS Number | 124005-05-6 | [1] |

| Synonyms | Methyl 2-(1-Pyrrolidinyl)Benzoate, Benzoic acid, 2-(1-pyrrolidinyl)-, methyl ester | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from standard organic chemistry principles, such as the Fischer esterification of the corresponding carboxylic acid or the nucleophilic aromatic substitution of a suitable methyl benzoate derivative. A plausible synthetic route is the esterification of 2-(pyrrolidin-1-yl)benzoic acid.

General Fischer Esterification Protocol (Adapted for this compound):

-

Reaction Setup: To a round-bottom flask, add 2-(pyrrolidin-1-yl)benzoic acid, an excess of methanol (to act as both solvent and reactant), and a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to allow the esterification to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography or distillation to yield pure this compound.

Visualized Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. Its core structure, featuring a benzoic acid methyl ester functionalized with a pyrrolidine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a concise overview of the known physical properties of this compound and outlines standard experimental protocols for its characterization.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound is not widely available in the public domain. However, based on data for structurally similar compounds and predictive models, the following properties can be anticipated.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | N/A |

| Molecular Weight | 205.25 g/mol | N/A |

| Boiling Point | 324.2 ± 25.0 °C (Predicted) | [1] |

| Density | Estimated range: 1.07 - 1.17 g/cm³ | Inferred from related compounds |

Note: The density is an estimated value based on the specific gravity of methyl 2-methylbenzoate (1.073 g/mL at 25 °C) and the predicted density of 5-Methyl-2-(1-pyrrolidinylmethyl)benzoic acid (1.173 ± 0.06 g/cm³).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between methyl 2-halobenzoate (e.g., methyl 2-fluorobenzoate or methyl 2-chlorobenzoate) and pyrrolidine. The general procedure is as follows:

Materials:

-

Methyl 2-halobenzoate

-

Pyrrolidine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Deionized water

Procedure:

-

To a solution of methyl 2-halobenzoate in the chosen solvent, add the base and pyrrolidine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Density

The density of liquid this compound can be determined using a standard gravimetric method.

Materials:

-

A calibrated volumetric flask (e.g., 5 mL or 10 mL) with a stopper

-

An analytical balance with a readability of at least 0.1 mg

-

The purified liquid sample of this compound

-

Deionized water (for calibration, if necessary)

-

Acetone (for cleaning and drying)

-

A constant temperature water bath

Procedure:

-

Thoroughly clean the volumetric flask with a suitable detergent, rinse with deionized water, and finally with acetone. Dry the flask completely in an oven and allow it to cool to room temperature in a desiccator.

-

Accurately weigh the empty, dry volumetric flask with its stopper on the analytical balance and record the mass (m₁).

-

Carefully fill the volumetric flask with the liquid sample up to the calibration mark. Use a pipette to add the last few drops to avoid overfilling. Ensure there are no air bubbles.

-

Stopper the flask and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) for a sufficient time to allow the liquid to reach thermal equilibrium.

-

Remove the flask from the bath, carefully dry the outside, and re-weigh it. Record the mass (m₂).

-

The mass of the liquid sample is m = m₂ - m₁.

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Calculate the density (ρ) of the liquid using the formula: ρ = m / V.

-

Repeat the measurement at least two more times and report the average density.

Visualizations

References

Navigating the Safety Landscape of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(pyrrolidin-1-yl)benzoate is publicly available at the time of this publication. The following guide has been compiled using data from structurally related compounds, namely (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and the parent compound Methyl benzoate. This information should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the known safety data, handling procedures, and a representative synthesis protocol relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar novel compounds.

Hazard Identification and Classification

Due to the absence of a specific SDS for this compound, the hazard classification is extrapolated from available data on analogous compounds. (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is classified as a skin irritant (H315), an eye irritant (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302)[1]. The parent compound, Methyl benzoate, is also classified as harmful if swallowed.

Table 1: GHS Hazard Statements for Related Compounds

| Hazard Statement | Description | Source Compound |

| H302 | Harmful if swallowed | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride, Methyl benzoate |

| H315 | Causes skin irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |

| H319 | Causes serious eye irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |

| H335 | May cause respiratory irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |

Pictograms (based on related compounds):

Signal Word (based on related compounds): Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for related compounds to provide an estimation of its properties.

Table 2: Physical and Chemical Properties of Related Compounds

| Property | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride | Methyl benzoate |

| Molecular Formula | C₁₂H₁₆ClNO₂ | C₈H₈O₂ |

| Molecular Weight | 241.72 g/mol | 136.15 g/mol |

| Appearance | No data available | Colorless, oily liquid |

| Boiling Point | No data available | 199.6 °C |

| Melting Point | No data available | -12.5 °C |

| Solubility | No data available | Poorly soluble in water, miscible with organic solvents |

Handling and Storage

Given the unknown nature of this compound, it should be handled as a potentially hazardous substance.[2] Standard prudent laboratory practices for handling chemicals with unknown toxicity should be strictly followed.[3]

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn.[2]

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a respirator may be required.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Containers should be clearly labeled, including hazard pictograms.[2]

First Aid Measures

The following first aid measures are based on the hazards identified for related compounds.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1] |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Representative Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of an N-substituted methyl benzoate via Fischer esterification. This is a representative procedure and has not been optimized for this compound.

Materials:

-

2-(Pyrrolidin-1-yl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyrrolidin-1-yl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows for the safe handling and synthesis of a novel research chemical like this compound.

References

Quantum Chemical Calculations for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 2-(pyrrolidin-1-yl)benzoate. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established methodologies for analogous compounds. The data presented herein is derived from computational studies on structurally related molecules, such as methyl anthranilate and N-aryl pyrrolidines, to serve as a representative guide for researchers.

Introduction to this compound

This compound is a tertiary amine and an ester derivative of anthranilic acid. The pyrrolidine moiety introduces a non-aromatic, five-membered ring containing a nitrogen atom, which significantly influences the electronic and conformational properties of the parent methyl anthranilate structure. Understanding these properties through computational methods is crucial for its application in medicinal chemistry and materials science, where molecular geometry and electronic charge distribution govern intermolecular interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting a wide range of molecular properties with high accuracy. These methods are invaluable for rationalizing experimental findings and for the in silico design of new molecules with desired characteristics.

Computational Methodology

A typical computational workflow for the quantum chemical analysis of this compound is outlined below. This protocol is based on methods proven to be effective for similar aromatic and heterocyclic compounds.[1][2]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Prediction of vibrational spectra: The calculated harmonic frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[5]

Electronic Property Calculations

Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Predicted Molecular Properties (Based on Analogous Systems)

The following tables summarize expected quantitative data for this compound, based on computational studies of methyl anthranilate and related N-aryl pyrrolidines.[1][5]

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (ester) | ~1.22 | |

| C-O (ester) | ~1.35 | |

| C-N (aromatic) | ~1.39 | |

| N-C (pyrrolidine) | ~1.47 | |

| Bond Angles (°) | ||

| O=C-O (ester) | ~124 | |

| C-N-C (pyrrolidine) | ~112 | |

| Dihedral Angles (°) | ||

| C-C-N-C (aryl-pyrrolidine) | ~30-60 |

Table 2: Predicted Electronic and Spectroscopic Data

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 - 3.5 Debye |

| Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch (ester) | ~ 1710 - 1730 |

| C-N Stretch (aromatic) | ~ 1250 - 1280 |

| Aromatic C-H Stretch | ~ 3000 - 3100 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination.[6][7]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation, between methyl 2-bromobenzoate and pyrrolidine. This method offers a straightforward and efficient route to the desired product. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and guidelines for purification and characterization.

Introduction

This compound is a tertiary amine and a derivative of methyl benzoate. Its structure is of interest in medicinal chemistry as a scaffold for the development of various biologically active compounds. The synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are structurally related to the target molecule, is often accomplished through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Ullmann condensation, a copper-catalyzed N-arylation, provides a classical and effective method for the formation of carbon-nitrogen bonds.[1] This protocol details a modified Ullmann-type reaction for the synthesis of this compound.

Reaction Scheme

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Molar Equiv. | Volume/Mass |

| Methyl 2-bromobenzoate | 215.06 | 1.0 | 1.0 | 2.15 g |

| Pyrrolidine | 71.12 | 1.2 | 1.2 | 1.0 mL |

| Copper(I) oxide (Cu₂O) | 143.09 | 0.1 | 0.1 | 0.143 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 2.76 g |

| 2-Ethoxyethanol | 90.12 | - | - | 20 mL |

Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Copper(I) oxide (Cu₂O)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

-

Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Pyrrolidine is a volatile and corrosive liquid. Handle with care.

-

2-Ethoxyethanol is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

-

Copper compounds can be toxic. Avoid inhalation of dust and contact with skin.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Discussion

The described Ullmann condensation provides a reliable method for the synthesis of this compound. The reaction conditions are based on established procedures for similar N-arylation reactions.[2] The use of copper(I) oxide as a catalyst is a common practice in Ullmann-type couplings. Potassium carbonate acts as a base to facilitate the reaction. The choice of a high-boiling polar solvent like 2-ethoxyethanol is typical for Ullmann reactions, which often require elevated temperatures.[1] Purification by column chromatography is generally effective in isolating the desired product from unreacted starting materials and byproducts. The yield and purity of the final product can be optimized by carefully controlling the reaction parameters, such as temperature, reaction time, and stoichiometry of the reagents.

References

Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

Abstract

This application note provides a comprehensive experimental procedure for the hydrolysis of methyl 2-(pyrrolidin-1-yl)benzoate to yield 2-(pyrrolidin-1-yl)benzoic acid. Due to the potential for steric hindrance from the ortho-pyrrolidinyl group, both a standard saponification method and a modified protocol for hindered esters are presented. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducible results.

Introduction

The hydrolysis of esters is a fundamental transformation in organic chemistry, crucial for the synthesis of carboxylic acids from their corresponding esters. This compound is an important intermediate in the synthesis of various biologically active compounds. The close proximity of the bulky pyrrolidine ring to the ester functionality can sterically hinder the approach of the hydroxide nucleophile, potentially leading to slow or incomplete reactions under standard conditions.[1][2][3] This note outlines two effective protocols for this hydrolysis, along with methods for reaction monitoring and product purification.

Chemical Reaction Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In a basic medium, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, 2-(pyrrolidin-1-yl)benzoic acid.

Caption: Chemical reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Two primary methods are presented. Method A outlines a standard saponification procedure, while Method B is adapted for sterically hindered esters and may offer improved yields or reaction times.

3.1. Materials and Equipment

-

This compound

-

Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), concentrated and 1M solutions

-

Distilled water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

3.2. Method A: Standard Saponification

This protocol uses a mixed aqueous-organic solvent system under reflux.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-12 hours.[4]

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup - Cooldown: Allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the methanol using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with distilled water and cool in an ice bath. Slowly add concentrated HCl or 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

3.3. Method B: Hydrolysis for Hindered Esters

This method employs a non-aqueous solvent system to enhance the reactivity of the base, a technique particularly effective for sterically hindered esters.[1][2][5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane or DMSO.

-

Reagent Preparation: Prepare a solution of 0.3 N NaOH in methanol.[2] Alternatively, for the "anhydrous hydroxide" method, use a combination of potassium tert-butoxide (2.0 eq) and water (1.0 eq) in DMSO.[5]

-

Addition of Base: Add the methanolic NaOH solution (3.0 eq) or the t-BuOK/water mixture to the ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding distilled water.

-

Acidification: Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify as described in Method A, step 11.

References

Application Notes and Protocols: Methyl 2-(pyrrolidin-1-yl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-1-yl)benzoate and its structural analogs are key pharmacophores in modern medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold extensively utilized by medicinal chemists to explore pharmacophore space due to its sp³-hybridization, which allows for increased three-dimensional coverage. This structural feature is crucial for designing novel therapeutic agents with enhanced efficacy and selectivity. This document outlines the diverse applications of the this compound scaffold, presenting its utility as a synthetic intermediate for compounds targeting a range of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.

Synthetic Versatility and Role as a Key Intermediate

This compound serves as a fundamental building block in the synthesis of more complex and biologically active molecules.[1] Its structure, featuring a pyrrolidine ring attached to a benzoate group, provides a versatile platform for chemical modifications aimed at optimizing pharmacological activity. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrrolidine and benzene rings can undergo various substitutions to modulate properties such as potency, selectivity, and pharmacokinetics. This compound is particularly valuable in the development of novel therapeutic agents due to the ability of the pyrrolidine moiety to interact with various enzymes and receptors.[1]

General Synthetic Workflow